molecular formula C6H8BrNO B6157302 5-(2-bromoethyl)-3-methyl-1,2-oxazole CAS No. 1824189-52-7

5-(2-bromoethyl)-3-methyl-1,2-oxazole

Cat. No.: B6157302
CAS No.: 1824189-52-7
M. Wt: 190.04 g/mol
InChI Key: AIXPCBDDXYUIAE-UHFFFAOYSA-N
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Description

5-(2-Bromoethyl)-3-methyl-1,2-oxazole is a chemical compound characterized by its bromoethyl group and methylated oxazole ring. This compound is of interest in various scientific fields due to its unique structure and reactivity.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3-methyl-1,2-oxazole and 2-bromoethanol.

  • Reaction Conditions: The reaction is usually carried out under reflux conditions with a suitable base such as potassium carbonate (K2CO3) to deprotonate the alcohol, followed by nucleophilic substitution to introduce the bromoethyl group.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.

Types of Reactions:

  • Oxidation: The bromoethyl group can be oxidized to form a corresponding bromoethyl alcohol.

  • Reduction: Reduction reactions can convert the oxazole ring to a pyrrole derivative.

  • Substitution: Nucleophilic substitution reactions can replace the bromoethyl group with other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Using nucleophiles like sodium azide (NaN3) under basic conditions.

Major Products Formed:

  • Oxidation: Bromoethyl alcohol derivatives.

  • Reduction: Pyrrole derivatives.

  • Substitution: Various substituted oxazoles or pyrroles.

Scientific Research Applications

5-(2-Bromoethyl)-3-methyl-1,2-oxazole has several applications in scientific research:

  • Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

  • Biology: Investigated for its potential biological activity, including antimicrobial properties.

  • Medicine: Studied for its pharmacological properties, potentially leading to the development of new therapeutic agents.

  • Industry: Employed in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways:

  • Molecular Targets: It may interact with enzymes or receptors involved in biological processes.

  • Pathways Involved: The exact pathways depend on the biological context but could involve signaling pathways or metabolic processes.

Comparison with Similar Compounds

  • 5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane: Similar in structure but with a dioxane ring instead of oxazole.

  • 5-(2-Bromoethyl)-1,3-benzodioxole: Contains a benzodioxole ring instead of oxazole.

Uniqueness:

  • The presence of the oxazole ring in 5-(2-bromoethyl)-3-methyl-1,2-oxazole gives it distinct chemical properties compared to similar compounds, such as increased reactivity and potential for forming different derivatives.

This compound's unique structure and reactivity make it a valuable tool in various scientific and industrial applications. Its versatility in synthesis and potential biological activity continue to drive research and development efforts.

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Properties

CAS No.

1824189-52-7

Molecular Formula

C6H8BrNO

Molecular Weight

190.04 g/mol

IUPAC Name

5-(2-bromoethyl)-3-methyl-1,2-oxazole

InChI

InChI=1S/C6H8BrNO/c1-5-4-6(2-3-7)9-8-5/h4H,2-3H2,1H3

InChI Key

AIXPCBDDXYUIAE-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)CCBr

Purity

95

Origin of Product

United States

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